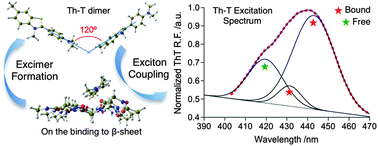Thioflavin-T excimer formation upon interaction with amyloid fibers†
Chemical Communications Pub Date: 2013-04-30 DOI: 10.1039/C3CC42040J
Abstract
The molecular mechanism of the Thioflavin-T (Th-T) binding to amyloids remains unknown. By combining experimental analysis of Th-T excitation and

Recommended Literature
- [1] Back cover
- [2] Observing the oxidation state turnover in heterogeneous iridium-based water oxidation catalysts†
- [3] Correction: A ferrocene functionalized Schiff base containing Cu(ii) complex: synthesis, characterization and parts-per-million level catalysis for azide alkyne cycloaddition
- [4] Synthesis, structures, adsorption behaviour and magnetic properties of a new family of polynuclear ironclusters†‡
- [5] Synthesis and characterization of fused imidazole heterocyclic selenoesters and their application for chemical detoxification of HgCl2†
- [6] Effect of temperature on self-assembly/disassembly transition of dialkylurea supramolecular gels at high pressure†
- [7] Effects of alternating current poling on the dielectric and piezoelectric properties of Pb(In0.5Nb0.5)O3–PbTiO3 crystals with a high Curie temperature
- [8] Optimized PAMAM coated magnetic nanoparticles for simultaneous hyperthermic treatment and contrast enhanced MRI diagnosis†
- [9] Front cover
- [10] Theoretical evaluation of zeolite confinement effects on the reactivity of bulky intermediates†‡

Journal Name:Chemical Communications
Research Products
-
CAS no.: 10277-44-8
-
CAS no.: 19717-59-0









